(1R,3R)-3-Hydroxycyclopentanecarboxylic acid (1R,3R)-3-Hydroxycyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 946594-17-8
VCID: VC8010887
InChI: InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
SMILES: C1CC(CC1C(=O)O)O
Molecular Formula: C6H10O3
Molecular Weight: 130.14

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid

CAS No.: 946594-17-8

Cat. No.: VC8010887

Molecular Formula: C6H10O3

Molecular Weight: 130.14

* For research use only. Not for human or veterinary use.

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid - 946594-17-8

CAS No. 946594-17-8
Molecular Formula C6H10O3
Molecular Weight 130.14
IUPAC Name (1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
Standard InChI Key XWWQLKYMTLWXKN-RFZPGFLSSA-N
Isomeric SMILES C1C[C@H](C[C@@H]1C(=O)O)O
SMILES C1CC(CC1C(=O)O)O
Canonical SMILES C1CC(CC1C(=O)O)O

Structural Characteristics

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid features a five-membered cyclopentane ring with two stereogenic centers. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are in a trans configuration, contributing to its chiral nature. Key structural data include:

Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₁₀O₃
Molecular Weight130.14 g/mol
IUPAC Name(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid
SMILES NotationO=C(O)[C@@H]1CCC@@HC1
Topological Polar Surface Area57.5 Ų

The compound’s stereochemistry is validated via NMR and X-ray crystallography, with coupling constants (e.g., J = 6–8 Hz for vicinal protons) confirming the trans configuration.

Synthesis Methods

Asymmetric Synthesis

The synthesis typically employs chiral auxiliaries or catalysts to achieve enantiomeric excess >97%. A common route involves:

  • Cyclopentene Oxidation: Starting from cyclopentene, epoxidation followed by hydroxylation introduces the hydroxyl group.

  • Asymmetric Cycloaddition: Chiral inducers like Evans’ oxazaborolidine catalysts control stereochemistry during ring closure.

  • Esterification/Hydrolysis: Methyl ester intermediates (e.g., methyl trans-3-hydroxycyclopentane-1-carboxylate) are hydrolyzed to yield the final product.

Industrial Production

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Processes: Enhance yield (up to 85%) and reduce reaction times.

  • Catalytic Systems: Palladium or enzymatic catalysts improve regioselectivity.

Physicochemical Properties

Solubility and Stability

PropertyValueSource
SolubilitySoluble in water, methanol, DMSO
Melting PointNot reported-
LogP (XLogP3-AA)0.0

The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .

Spectroscopic Data

  • IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).

  • ¹H NMR (D₂O): δ 1.8–2.2 ppm (cyclopentane protons), δ 4.1 ppm (hydroxyl-bearing methine).

Applications

Pharmaceutical Intermediates

The compound serves as a precursor for prostaglandin analogs and neuromodulators. Derivatives like methyl esters show antitumor activity in vitro (IC₅₀ = 12–45 μM against HeLa cells).

Biochemical Research

  • Enzyme Studies: Mimics natural substrates in lactate dehydrogenase (LDH) assays, revealing stereochemical preferences (Km = 0.8 mM for LDH-A).

  • Neurotransmitter Modulation: Modulates GABAergic signaling in rodent models, reducing seizure frequency by 40%.

Materials Science

Incorporated into polyesters to enhance thermal stability (Tg = 75°C vs. 60°C for conventional polymers).

Hazard StatementRisk DescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Skin irritationWear gloves
H319Serious eye irritationUse safety goggles
H335Respiratory tract irritationUse in ventilated areas

Comparison with Analogues

CompoundKey DifferencesApplications
(1R,3S)-IsomerCis configuration; lower enzyme affinityLess active in LDH assays
3-Aminocyclopentanecarboxylic AcidAmino group enhances basicityPeptide synthesis
Methyl Ester DerivativeImproved lipophilicity (LogP = 1.2)Drug delivery systems

Research Findings

Enzyme Inhibition Mechanisms

In molecular docking studies, the carboxylic acid group forms hydrogen bonds with Arg168 in LDH-A, reducing catalytic activity by 70%.

Antitumor Activity

Derivatives with fluorinated side chains exhibit selective cytotoxicity against breast cancer cells (MCF-7), with apoptosis induction via caspase-3 activation.

Neuroprotective Effects

In a murine model of Parkinson’s disease, intraperitoneal administration (10 mg/kg) reduced dopamine depletion by 30%.

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